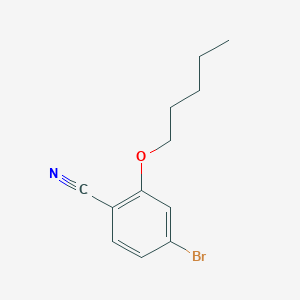
4-Bromo-2-(pentyloxy)benzonitrile
Übersicht
Beschreibung
“4-Bromo-2-(pentyloxy)benzonitrile” is a biochemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(pentyloxy)benzonitrile” consists of a benzene ring with a bromine atom, a pentyloxy group, and a nitrile group attached . The exact 3D structure can be computed from the molecular formula .Physical And Chemical Properties Analysis
The boiling point of “4-Bromo-2-(pentyloxy)benzonitrile” is predicted to be 345.2±22.0 °C .Wissenschaftliche Forschungsanwendungen
Environmental Pollution and Degradation Pathways
Benzonitrile herbicides, including bromoxynil, have been studied for their environmental fate, specifically their microbial degradation in soil and subsurface environments. These studies highlight the mechanisms through which these compounds are broken down by microorganisms, resulting in the accumulation of persistent metabolites. The research provides insights into the degradation pathways, rates, and the diversity of degrader organisms involved in this process (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Chemical Synthesis and Structure Analysis
The synthesis and structural elucidation of compounds related to 4-Bromo-2-(pentyloxy)benzonitrile have been extensively studied. For example, research on the vibrational spectra of 4-bromo benzonitrile using density functional theory (DFT) provides critical insights into the molecular structure and properties of such compounds. These studies are fundamental for understanding the physical and chemical behavior of benzonitriles in various applications (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).
Antitumor Activity and DNA Binding
Research has also been conducted on the antitumor activity of benzonitrile derivatives. For instance, a study on the synthesis and dft study of a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex demonstrated potential antitumor activity against U937 cancer cells. This highlights the therapeutic potential of benzonitrile derivatives in cancer treatment and their ability to interact with DNA (Bera et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-2-pentoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-2-3-4-7-15-12-8-11(13)6-5-10(12)9-14/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGERVAFNJHNURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(pentyloxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




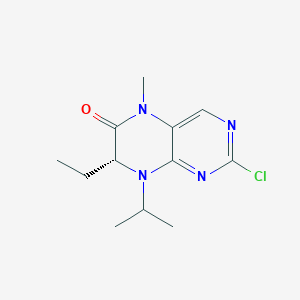

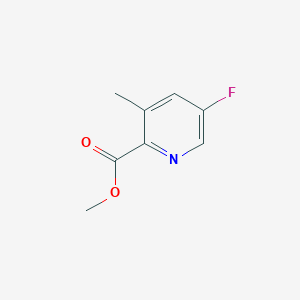



![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)
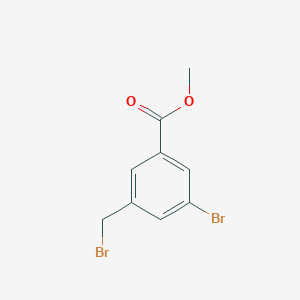



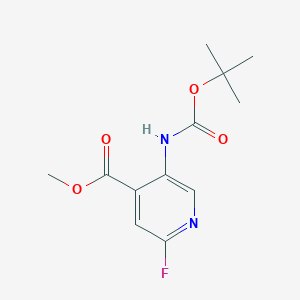
![1-Cyclobutyl-[1,4]diazepane](/img/structure/B1456889.png)